4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-18-12-4-2-11(3-5-12)10-16-7-9-20-15-13(14(16)17)6-8-19-15/h2-6,8H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILVVIBERKZCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCSC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.
- Molecular Formula : CHNOS
- Molecular Weight : 305.4 g/mol
- CAS Number : 478080-76-1
Synthesis
The synthesis of this compound typically involves the condensation of suitable precursors under controlled conditions. The reaction often employs bases such as sodium hydride in polar aprotic solvents like DMF to facilitate cyclization.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Specifically, studies on related thiazole derivatives have demonstrated their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. These compounds act by binding to the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics and arresting cell cycle progression in the G(2)/M phase .
The mechanism of action for this compound involves:
- Binding Affinity : The thieno[3,2-f][1,4]thiazepine core interacts with specific molecular targets such as enzymes or receptors.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : By disrupting normal cellular processes, it can trigger programmed cell death in malignant cells.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated that derivatives of thiazole compounds showed potent cytotoxicity against various cancer cell lines. |
| Study B | In vivo studies indicated that treatment with thiazole derivatives resulted in significant tumor regression in xenograft models without neurotoxicity at therapeutic doses. |
| Study C | Reported that the compound effectively inhibited multidrug-resistant (MDR) cancer cells, suggesting a potential role in overcoming drug resistance. |
Comparative Analysis
A comparison with similar compounds reveals that variations in substituents significantly influence biological activity. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one | Structure | Moderate anticancer activity |
| 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one | Structure | High binding affinity to tubulin |
Comparison with Similar Compounds
Structural Variations in Core Heterocycles
Thieno vs. Benzothiazepinones
- 3,4-Dihydrobenzo[f][1,4]thiazepin-5(2H)-one (CAS 14944-00-4) : Replaces the thiophene with a benzene ring, reducing sulfur content and altering electronic properties. This may decrease binding potency in sulfur-dependent enzyme systems .
- Pyrido[3,2-f][1,4]thiazepin-5(4H)-one : Features a pyridine ring instead of thiophene, introducing nitrogen into the fused system. This enhances solubility but may reduce lipophilicity, affecting membrane permeability .
Substituent Effects
Crystallographic Insights
- Target Compound : Expected to adopt a boat conformation in the thiazepine ring, similar to 3-(4-methoxybenzyl)-1,5-benzothiazepin-4(5H)-one, with a dihedral angle of ~85° between the benzyl and thiazepine planes .
Q & A
Q. What are the key synthetic routes for 4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, acylation of a benzodiazepine core under basic conditions (e.g., using 2,4-dichlorobenzoyl chloride) is a critical step. Optimization may involve inert atmospheres (argon/nitrogen), controlled temperatures (e.g., reflux in DMF-acetic acid mixtures), and catalysts like sodium acetate to enhance yield . Reaction monitoring via TLC or HPLC is essential to isolate intermediates and minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) is pivotal for confirming the methoxybenzyl and thiazepinone moieties. For example, coupling patterns in 1H-NMR can distinguish aromatic protons in the thieno-thiazepine ring . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous 3D structural confirmation, as demonstrated for related benzothiazepinone analogs .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Solubility studies in polar (DMSO, methanol) and non-polar solvents (chloroform) are critical for formulation. Stability tests under acidic/basic conditions (e.g., pH 2–9 buffers) and thermal stress (25–60°C) should be conducted using HPLC to track degradation products. For instance, methoxy groups may undergo demethylation under harsh acidic conditions, necessitating storage at 2–8°C .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields in cyclization steps, be addressed?
Low yields in cyclization may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or Lewis acids (ZnCl₂) to accelerate ring closure.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as seen in related thiazepine syntheses .
- Protecting groups : Temporarily blocking reactive sites (e.g., methoxy groups) to prevent unwanted side reactions during cyclization .
Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?
Molecular docking (AutoDock, Schrödinger) against targets like GABA receptors or kinases can predict binding affinity. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. For example, the methoxybenzyl group’s electron-donating effects may enhance π-π stacking in receptor binding . Pharmacophore modeling (MOE, Discovery Studio) identifies critical functional groups for structure-activity relationship (SAR) studies.
Q. How can conflicting spectral data during structural elucidation be resolved?
Discrepancies between NMR and mass data often arise from impurities or tautomeric forms. Solutions include:
- Multi-technique validation : Cross-verify with IR (for carbonyl groups) and elemental analysis.
- Dynamic NMR : Resolves tautomerism by analyzing temperature-dependent shifts, particularly in thiazepinone rings .
- Isotopic labeling : Tracking specific atoms (e.g., 13C-labeled methoxy groups) to confirm assignments .
Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .
- Prodrug approaches : Esterification of the ketone group to improve oral bioavailability.
- LogP optimization : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) to balance lipophilicity, as seen in related triazole-thiadiazine derivatives .
Q. How does the compound’s stereochemistry influence its biological activity, and how can enantioselective synthesis be achieved?
Chiral centers in the thiazepinone ring may affect receptor binding. Enantioselective synthesis can employ:
- Chiral auxiliaries : Evans oxazolidinones to control stereochemistry during ring formation.
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts .
- Chromatographic resolution : HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers for activity testing .
Data Analysis and Contradictions
Q. How should researchers interpret discrepancies in biological assay results across different studies?
Variations in cytotoxicity or receptor affinity may stem from assay conditions (e.g., cell lines, incubation times). Normalize data using positive controls (e.g., diazepam for GABA receptor assays) and validate via orthogonal methods (e.g., SPR for binding kinetics). For example, conflicting antimicrobial data could arise from differences in bacterial strains or compound purity .
Q. What are the best practices for validating synthetic intermediates when scaling up from mg to gram quantities?
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reactions in real-time.
- Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity (>98% by HPLC) and establish design space for parameters (temperature, solvent ratios) .
- Reproducibility testing : Repeat key steps (e.g., acylation) across three batches to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
